N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
The compound is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The 3,4-dimethoxyphenyl group is an aromatic group with two methoxy (OCH3) substituents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 1,3,4-oxadiazole derivatives, have been synthesized through reactions involving aromatic amines .Molecular Structure Analysis
The molecular structure of this compound would likely involve a 1,3,4-oxadiazole ring attached to a 3,4-dimethoxyphenyl group and a phenoxybenzamide group .Scientific Research Applications
Antioxidant Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide and related compounds have been explored for their antioxidant properties. For instance, the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties evaluated their antioxidant activity. Compounds demonstrated significant free-radical scavenging ability, indicating potential for antioxidant applications (Shakir, Ariffin, & Abdulla, 2014).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative activities of N-Mannich bases of 1,3,4-oxadiazole, including derivatives of the specified chemical structure, have been investigated. These compounds showed significant inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Additionally, they exhibited potent anti-proliferative activity against various cancer cell lines, suggesting their potential in antimicrobial and cancer therapy applications (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Synthesis and Characterization of Novel Aromatic Polyimides
Research into the synthesis and characterization of novel aromatic polyimides incorporating 1,3,4-oxadiazole units reveals applications in materials science. These polyimides exhibit good solubility, thermal stability, and mechanical properties, making them suitable for various high-performance applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Optical Studies of Metal Complexes
Optical studies of metal complexes involving 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone derivatives highlight their potential in optical applications. These studies provide insights into the optical absorption and properties of the compounds, which could be valuable in the development of optical materials and devices (Mekkey, Mal, & Kadhim, 2020).
Mechanism of Action
Target of Action
The compound contains a 1,3,4-oxadiazole ring, which is a heterocyclic compound. These types of compounds are often used in drug discovery due to their ability to bind to various biological targets. Without specific research on this compound, it’s difficult to identify its primary targets .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-28-19-13-10-16(14-20(19)29-2)22-25-26-23(31-22)24-21(27)15-8-11-18(12-9-15)30-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYHVQQCZUMBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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